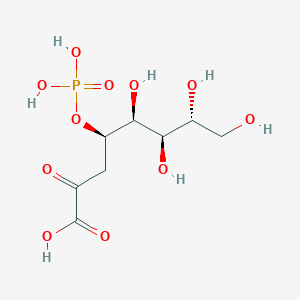

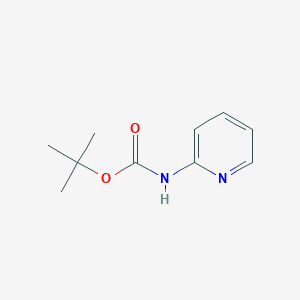

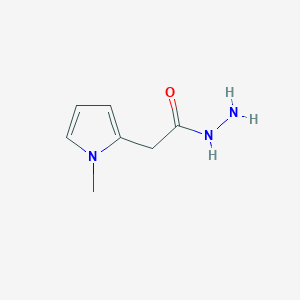

![molecular formula C23H32N2O5 B125885 拉米普利杂质 N [EP] CAS No. 129939-63-5](/img/structure/B125885.png)

拉米普利杂质 N [EP]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid, also known as (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid, is a useful research compound. Its molecular formula is C23H32N2O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

制药生产中的质量控制和保证

拉米普利杂质 N [EP] 用于拉米普利及其相关制剂的商业生产过程中的质量控制 (QC) 和质量保证 (QA)。 。这种杂质的存在及其含量是确保最终制药产品纯度和功效的关键参数。

法规遵从和药物批准

这种化合物在向 FDA 等监管机构提交简化新药申请 (ANDA) 文件的过程中发挥着重要作用。 。它对于证明药物的分析特征以及确保符合批准所需的标准至关重要。

药典参考标准

拉米普利杂质 N [EP] 充当欧洲药典 (EP) 参考标准。 。它用于根据 EP 专著对制药产品进行鉴定、纯度检验或含量测定,这些专著是欧洲制药物质和药物的权威标准。

药物降解途径研究

该化合物用于科学研究以了解拉米普利的降解途径。 它有助于识别和表征降解产物,这对于药物稳定性和货架期的确定至关重要。 .

合成和结构解析

研究人员利用拉米普利杂质 N [EP] 合成和结构解析拉米普利片剂中发现的杂质。 这涉及使用高效液相色谱 (HPLC)、液相色谱-质谱联用 (LC-MS)、核磁共振 (NMR) 和红外 (IR) 光谱等先进的分析技术。 .

毒性研究

该化合物用于毒性研究以评估拉米普利及其杂质的安全性概况。 这些研究对于确定最终产品中杂质的可接受水平至关重要。 .

分析方法的开发

拉米普利杂质 N [EP] 在开发用于检测和量化药物中杂质的新分析方法中起着重要作用。 这包括创建更灵敏、更准确的质量控制分析方法。 .

作用机制

Target of Action

Ramipril impurity N [EP], also known as (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid, is a derivative of Ramipril . The primary target of Ramipril and its derivatives is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE impacts the RAAS pathway . With reduced levels of angiotensin II, the vasoconstriction is decreased, and less aldosterone is released . This leads to a decrease in blood volume and blood pressure . The degradation of Ramipril occurs mainly via two pathways: the hydrolysis to rampiril diacid and the cyclization to rampiril diketopiperazine .

Pharmacokinetics

Ramipril is a prodrug that undergoes de-esterification in the liver to form its active metabolite, ramiprilat . It rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood . After absorption from the gastrointestinal tract, rapid hydrolysis of ramipril occurs in the liver . In the therapeutic concentration range, protein binding of ramipril and ramiprilat is 73% and 56%, respectively . Most of the drug is excreted in the urine as ramiprilat and the glucuronate conjugate of ramiprilat .

Action Environment

The stability of Ramipril impurity N [EP] can be influenced by environmental factors. For instance, Ramipril is vulnerable to changes in relative air humidity, suggesting that it must be protected from moisture . Additionally, the tableting process can deteriorate its stability, emphasizing the need for appropriate immediate packaging . Therefore, these factors should be considered when handling and storing Ramipril impurity N [EP].

生化分析

Biochemical Properties

It is known that Ramipril, the parent compound, is metabolized to ramiprilat in the liver and, to a lesser extent, kidneys . Ramiprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

Cellular Effects

Ramipril, the parent compound, is known to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ramipril, the parent compound, inhibits the RAAS system by binding to and inhibiting ACE, thereby preventing the conversion of angiotensin I to angiotensin II . As plasma levels of angiotensin II fall, less activation of the G-protein coupled receptors angiotensin receptor I (AT1R) and angiotensin receptor II (AT2R) occurs .

Temporal Effects in Laboratory Settings

It is known that Ramipril, the parent compound, rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .

Dosage Effects in Animal Models

Ramipril, the parent compound, has been studied in various animal models of hypertension and has shown to lower blood pressure .

Metabolic Pathways

Ramipril, the parent compound, is known to be metabolized to ramiprilat in the liver and, to a lesser extent, kidneys .

Transport and Distribution

Ramipril, the parent compound, is known to rapidly distribute to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .

Subcellular Localization

It is known that Ramipril, the parent compound, rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .

属性

IUPAC Name |

(2R,3aR,6aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18-,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-ABHMUUKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129939-63-5 |

Source

|

| Record name | Ramipril impurity N [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129939635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL ISOMER, (S,S,R,R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFY4AI76OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

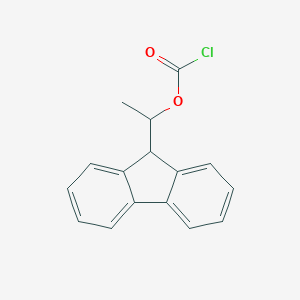

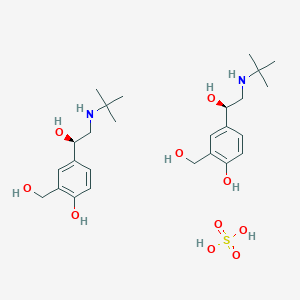

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)

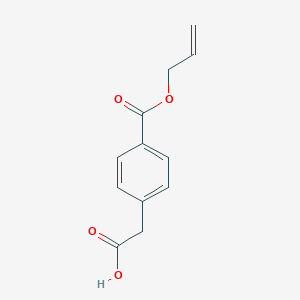

![11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol](/img/structure/B125828.png)